2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
898494-88-7
VCID:
VC0362635
InChI:
InChI=1S/C17H20N2O4/c1-11-3-8-15-14(9-11)17(23-19-15)18-16(20)10-22-13-6-4-12(21-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H,18,20)
SMILES:
CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC
Molecular Formula:
C17H20N2O4
Molecular Weight:
316.35g/mol
2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide
CAS No.: 898494-88-7
Main Products
VCID: VC0362635
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35g/mol
CAS No. | 898494-88-7 |
---|---|
Product Name | 2-(4-Methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide |
Molecular Formula | C17H20N2O4 |
Molecular Weight | 316.35g/mol |
IUPAC Name | 2-(4-methoxyphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide |
Standard InChI | InChI=1S/C17H20N2O4/c1-11-3-8-15-14(9-11)17(23-19-15)18-16(20)10-22-13-6-4-12(21-2)5-7-13/h4-7,11H,3,8-10H2,1-2H3,(H,18,20) |
Standard InChIKey | HGZAKQKKDNFSPP-UHFFFAOYSA-N |
SMILES | CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES | CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)OC |
PubChem Compound | 16454555 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume